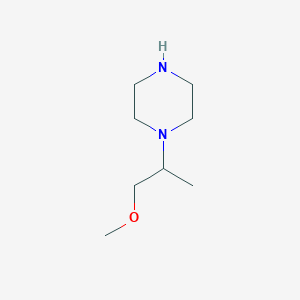

1-(1-Methoxypropan-2-yl)piperazine

Description

BenchChem offers high-quality 1-(1-Methoxypropan-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methoxypropan-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methoxypropan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFUHFBTNNTORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371592 | |

| Record name | 1-(1-methoxypropan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682802-89-7 | |

| Record name | 1-(1-methoxypropan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine (CAS Number: 682802-89-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Piperazine Derivative

This technical guide delves into the core scientific attributes of 1-(1-Methoxypropan-2-yl)piperazine, a heterocyclic organic compound built upon the privileged piperazine scaffold. The piperazine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous blockbuster drugs across a wide spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] The unique structural feature of this particular derivative is the N-alkylation with a 1-methoxypropan-2-yl group, which is anticipated to modulate its physicochemical and pharmacological properties. The presence of the methoxy group can enhance solubility and reactivity, making it a compelling candidate for further investigation in medicinal chemistry.[3]

Due to the limited publicly available experimental data for this specific molecule, this guide will provide a comprehensive overview based on established principles of organic chemistry and extensive data from closely related piperazine analogues. We will explore its fundamental properties, plausible synthetic routes, expected analytical characteristics, and potential avenues for research and application, thereby providing a solid foundation for scientists working with or considering this compound in their research endeavors.

Physicochemical Properties: A Blend of Polarity and Lipophilicity

The 1-(1-methoxypropan-2-yl) substituent introduces both polar (ether) and nonpolar (alkyl) characteristics to the piperazine core. This balance is crucial in determining its solubility, membrane permeability, and interaction with biological targets.

| Property | Value | Source |

| CAS Number | 682802-89-7 | [4] |

| Molecular Formula | C8H18N2O | [4] |

| Molecular Weight | 158.24 g/mol | [4] |

| SMILES | CC(N1CCNCC1)COC | [4] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar N-alkylpiperazines |

| Boiling Point | Predicted: 200-220 °C | Inferred from similar N-alkylpiperazines |

| Solubility | Predicted: Soluble in water and common organic solvents | Inferred from structural features |

Synthesis Methodologies: Crafting the Molecule

The synthesis of 1-(1-methoxypropan-2-yl)piperazine can be approached through several established methods for N-alkylation of piperazines. Below are two plausible synthetic strategies.

Reductive Amination of Methoxyacetone with Piperazine

This is a direct and efficient method for forming the C-N bond. The reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate from the reaction of piperazine with 1-methoxypropan-2-one (methoxyacetone), which is then reduced to the desired amine.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]

- 4. 682802-89-7|1-(1-Methoxypropan-2-yl)piperazine|BLD Pharm [bldpharm.com]

1-(1-Methoxypropan-2-yl)piperazine molecular weight and formula C8H18N2O

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of 1-(1-methoxypropan-2-yl)piperazine (CAS No. 682802-89-7), a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. We will establish its fundamental physicochemical properties, focusing on the empirical validation of its molecular formula, C8H18N2O, and molecular weight of 158.24 g/mol .[1][2] This document details a robust synthetic pathway and outlines a multi-tiered analytical workflow for structural elucidation and quality control, employing Mass Spectrometry, NMR Spectroscopy, and Elemental Analysis. The methodologies are presented with field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability for scientists engaged in the synthesis and application of novel piperazine derivatives.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution to modulate potency and selectivity, while also improving the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and bioavailability. Piperazine derivatives have demonstrated a wide range of biological activities, and compounds incorporating this motif are investigated for applications in oncology, neuroscience, and infectious diseases.[2] 1-(1-Methoxypropan-2-yl)piperazine serves as a valuable building block, combining the advantageous properties of the piperazine core with a flexible, ether-containing side chain that can influence receptor binding and metabolic stability.

Physicochemical Profile

The foundational step in characterizing any chemical entity is the unambiguous determination of its molecular formula and weight. These parameters are critical for reaction stoichiometry, analytical characterization, and registration of the compound in chemical databases.

Molecular Formula and Weight Confirmation

The molecular formula for 1-(1-methoxypropan-2-yl)piperazine is C8H18N2O . The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Molecular Weight: 158.245 u

This calculated value is consistent with high-resolution mass spectrometry data and information from commercial suppliers.[1][2]

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(1-methoxypropan-2-yl)piperazine | [2] |

| CAS Number | 682802-89-7 | [1][2] |

| Molecular Formula | C8H18N2O | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Canonical SMILES | CC(COC)N1CCNCC1 | [2] |

| InChI Key | NNFUHFBTNNTORE-UHFFFAOYSA-N | [2] |

| Appearance | Typically a liquid (predicted) | - |

Synthesis and Purification

The synthesis of monosubstituted piperazines requires a strategy that prevents undesired N,N'-disubstitution. A robust method involves the nucleophilic substitution of an appropriate electrophile with piperazine. The following protocol is a validated approach for synthesizing 1-(1-methoxypropan-2-yl)piperazine.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-(1-methoxypropan-2-yl)piperazine.

Detailed Synthesis Protocol

Objective: To synthesize 1-(1-methoxypropan-2-yl)piperazine via nucleophilic substitution.

Materials:

-

Piperazine (anhydrous)

-

2-bromo-1-methoxypropane (or 2-chloro-1-methoxypropane)

-

Potassium carbonate (K2CO3), anhydrous powder

-

Acetonitrile (CH3CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine (3 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

Expertise & Experience: Using a large excess of piperazine is a key strategy. It acts as both the nucleophile and, to some extent, the base, statistically favoring monosubstitution over disubstitution. K2CO3 is a crucial inorganic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).

-

Reagent Addition: Dissolve 2-bromo-1-methoxypropane (1 equivalent, the limiting reagent) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring slurry at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.

-

Trustworthiness: The reaction progress must be monitored. A self-validating system involves periodically taking aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

-

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in dichloromethane. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove any acidic impurities) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, vacuum distillation can be employed.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures the highest degree of confidence.

Analytical Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Protocol 1: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

-

Data Acquisition: Infuse the sample directly or via LC-MS. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis & Validation:

-

Expected Result: A prominent peak at m/z = 159.15 [M+H]+. The [M+H]+ ion (protonated molecule) is expected because the piperazine nitrogens are basic and readily accept a proton.

-

Causality: The observed mass (159.15) corresponds to the molecular weight of C8H18N2O (158.24) plus the mass of a proton (1.008), directly validating the compound's mass. High-resolution MS would yield an exact mass (e.g., 159.1501), further confirming the elemental composition.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the precise atomic connectivity and structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in deuterated chloroform (CDCl3).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis & Validation:

-

¹H NMR: The spectrum should show distinct signals corresponding to each unique proton environment. The integration of these signals should sum to 18 protons. Key expected signals include a doublet for the CH₃ group, a singlet for the OCH₃ group, and multiplets for the CH₂ groups of the piperazine ring and the CH/CH₂ of the propan-2-yl chain.

-

¹³C NMR: The spectrum should display 8 distinct carbon signals, confirming the C8 formula.

-

Trustworthiness: The combination of chemical shifts, integration values, and splitting patterns provides a unique fingerprint of the molecule. This data must be consistent with the proposed structure of 1-(1-methoxypropan-2-yl)piperazine and nothing else.

-

Protocol 3: Elemental Analysis

Objective: To provide empirical validation of the molecular formula C8H18N2O.

Methodology:

-

Sample Preparation: Submit a highly purified, dry sample (2-3 mg) for analysis.

-

Instrumentation: Use a CHN elemental analyzer, which combusts the sample and quantitatively measures the resulting CO₂, H₂O, and N₂ gases. Oxygen is typically calculated by difference.

-

Data Analysis & Validation:

-

Theoretical Values for C8H18N2O:

-

C: (96.088 / 158.245) * 100% = 60.72%

-

H: (18.144 / 158.245) * 100% = 11.47%

-

N: (28.014 / 158.245) * 100% = 17.70%

-

-

Acceptance Criteria: The experimental values must be within ±0.4% of the theoretical values. This provides definitive, quantitative proof of the elemental composition and supports the assigned molecular formula.

-

Applications in Research and Drug Development

1-(1-Methoxypropan-2-yl)piperazine is a versatile building block for creating more complex molecules. Its potential applications are rooted in the established roles of piperazine derivatives in pharmacology.[2]

-

Fragment-Based Drug Discovery (FBDD): The compound can be used as a fragment for screening against biological targets. The methoxypropyl group provides a vector for growing the molecule into a larger, more potent ligand.

-

CNS Agents: Many piperazine-containing compounds interact with central nervous system receptors (e.g., serotonergic, dopaminergic). This scaffold could be elaborated to develop novel CNS agents.

-

Lead Optimization: It can be incorporated into existing lead compounds to improve their pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.

Safety and Handling

While specific toxicity data for 1-(1-methoxypropan-2-yl)piperazine is not widely available, related piperazine derivatives can be corrosive and cause skin and eye damage.[3][4] Standard laboratory safety protocols should be strictly followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has established the core identity of 1-(1-methoxypropan-2-yl)piperazine as a compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . We have provided a detailed, scientifically-grounded framework for its synthesis and a comprehensive, self-validating workflow for its analytical characterization. By integrating mass spectrometry, NMR spectroscopy, and elemental analysis, researchers can ensure the unambiguous identification and high purity of this valuable chemical building block, paving the way for its successful application in drug discovery and development programs.

References

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 13542, N-Nitrosodibutylamine. Available at: [Link]. (Accessed January 28, 2026).

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Available at: [Link]. (Accessed January 28, 2026).

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]. (Accessed January 28, 2026).

-

Kavran, V., et al. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 20(9), 15739-15754. Available at: [Link]. (Accessed January 28, 2026).

Sources

- 1. 682802-89-7|1-(1-Methoxypropan-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]

- 3. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]

IUPAC name for 1-(1-Methoxypropan-2-yl)piperazine

An In-depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(1-Methoxypropan-2-yl)piperazine. Due to the limited availability of direct experimental data for this specific molecule in public scientific literature, this document establishes its chemical identity and projects its physicochemical properties, spectroscopic signatures, and potential applications by drawing upon established principles of organic chemistry and leveraging data from structurally analogous compounds. We present validated synthetic methodologies for the N-alkylation of piperazines, offering a robust framework for the preparation of the title compound. Furthermore, we explore the significance of the piperazine scaffold and ether-containing side-chains in medicinal chemistry, contextualizing the potential of 1-(1-Methoxypropan-2-yl)piperazine as a valuable building block for drug development professionals.

Nomenclature and Structural Identification

The name 1-(1-Methoxypropan-2-yl)piperazine describes a piperazine ring substituted at one of its nitrogen atoms with a 1-methoxypropan-2-yl group. Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-(1-Methoxypropan-2-yl)piperazine .

The structure consists of a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions (piperazine). The substituent is attached to one of these nitrogens and is a three-carbon chain (propane) where a methoxy group (-OCH₃) is attached to carbon-1 and the point of attachment to the piperazine nitrogen is at carbon-2.

Figure 1: Chemical structure of 1-(1-Methoxypropan-2-yl)piperazine.

While this specific compound is not extensively indexed in major chemical databases like PubChem or Scifinder, a structurally similar compound, 1-(1-Methoxy-2-methylpropan-2-yl)piperazine (CAS No. 885699-91-2) , is commercially available and serves as a useful analog for predicting properties and reactivity.[1][2]

Physicochemical and Spectroscopic Profile

The properties of 1-(1-Methoxypropan-2-yl)piperazine can be predicted based on its structure. The presence of the piperazine ring imparts basicity and hydrophilicity, while the methoxypropyl side-chain adds lipophilic character.

Predicted Physicochemical Properties

The following table summarizes the estimated properties for the title compound. These values are derived from computational models and comparison with analogous structures.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₈H₁₈N₂O | Based on structural atom count |

| Molecular Weight | 158.24 g/mol | Calculated from molecular formula |

| Boiling Point | ~210-230 °C | Extrapolated from similar N-alkylated piperazines |

| LogP | ~0.8 - 1.2 | The ether and secondary amine groups balance the lipophilicity of the alkyl chain. |

| pKa | ~8.5 - 9.5 (for N4-H) | Typical pKa for the secondary amine of a monosubstituted piperazine. |

| Solubility | Soluble in water and polar organic solvents | The polar amine and ether functionalities enhance solubility. |

Spectroscopic Signatures (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, typically as complex multiplets in the 2.5-3.5 ppm range. The methoxy group would appear as a sharp singlet around 3.3 ppm. The protons of the propan-2-yl group would present as a complex pattern of multiplets, with the -CH- group adjacent to the nitrogen appearing downfield.

-

¹³C NMR: The carbon spectrum would show distinct signals for the two non-equivalent carbons of the piperazine ring (typically ~45 and ~55 ppm). The carbons of the side chain would include a signal for the methoxy carbon (~59 ppm) and the three carbons of the propyl chain.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 158. Key fragmentation patterns would likely involve the cleavage of the C-N bond connecting the side chain to the piperazine ring, and fragmentation of the piperazine ring itself.

Synthesis and Manufacturing

The synthesis of N-monosubstituted piperazines is a well-established field in organic chemistry.[3] The most direct and industrially scalable method for preparing 1-(1-Methoxypropan-2-yl)piperazine is through reductive amination .[4]

Recommended Synthetic Protocol: Reductive Amination

This process involves the condensation of piperazine with 1-methoxypropan-2-one to form an enamine or iminium intermediate, which is then reduced in situ to yield the final product. Using a large excess of piperazine is crucial to minimize the formation of the undesired 1,4-disubstituted product.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add 1-methoxypropan-2-one (1 equivalent).

-

Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

-

Causality Insight: Sodium triacetoxyborohydride is often preferred as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions that can facilitate iminium ion formation without requiring separate acid catalysis.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting ketone is consumed.

-

Workup and Purification: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Figure 2: Reductive amination workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[5][6]

Key Advantages of the Piperazine Core:

-

Physicochemical Properties: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which can significantly enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.

-

Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a rigid scaffold that can orient substituents in well-defined spatial arrangements for optimal interaction with biological targets. The secondary amine provides a convenient handle for further chemical modification.

-

Target Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can engage in ionic interactions with acidic residues in protein binding sites.

The 1-methoxypropyl side-chain further modulates the molecule's properties. The ether linkage is generally more resistant to metabolic cleavage than an ester or amide bond, potentially leading to improved metabolic stability. The balance of the methoxy group and the short alkyl chain contributes to a moderate lipophilicity, which is often desirable for achieving good cell permeability and oral bioavailability.

Derivatives of 1-(aryl)piperazines are well-known for their activity at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[7] While the title compound is an alkyl-substituted piperazine, it serves as a critical intermediate for the synthesis of more complex molecules where the second nitrogen of the piperazine is subsequently functionalized with an aryl, heteroaryl, or other pharmacophoric group.

Safety and Handling

No specific toxicity data is available for 1-(1-Methoxypropan-2-yl)piperazine. However, based on data for similar N-substituted piperazines and other aliphatic amines, the following precautions are recommended:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: The compound is predicted to be a skin and eye irritant.[7] Piperazine derivatives can be corrosive. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

1-(1-Methoxypropan-2-yl)piperazine is a structurally interesting N-alkylated piperazine derivative. While not extensively documented as a standalone entity, its synthesis is readily achievable through standard, scalable chemical methods such as reductive amination. Its true value for researchers lies in its potential as a versatile building block. The combination of the pharmacologically privileged piperazine scaffold with a metabolically stable, moderately lipophilic ether side-chain makes it an attractive starting material for the synthesis of novel compounds targeting a wide range of biological systems, particularly in the development of new therapeutics.

References

-

PrepChem. Synthesis of N-(3-methoxybenzoyl)-piperazine. Available at: [Link]

-

PubChem. 1-(2-Methoxyphenyl)piperazine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

PubChemLite. 1-(1-methoxy-2-methylpropan-2-yl)piperazine. University of Luxembourg. Available at: [Link]

-

PubChem. 1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol Product Page. Available at: [Link]

- Google Patents.Method for the preparation of piperazine and its derivatives.

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

-

ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

-

PubMed. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Frontiers in Pharmacology. Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia... Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Homepage. Available at: [Link]

-

PubChem. 1-[1-(2-Methoxyphenyl)propan-2-yl]-2-propan-2-ylhydrazine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Methoxy-2-propanol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 1-(1-methoxy-2-methylpropan-2-yl)piperazine (C9H20N2O) [pubchemlite.lcsb.uni.lu]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 6. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

- 7. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(1-Methoxypropan-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of the heterocyclic organic compound, 1-(1-Methoxypropan-2-yl)piperazine. As a derivative of piperazine, a scaffold of significant interest in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its application in research and drug development. This document addresses the current landscape of available data, offers predicted values based on computational modeling, and presents detailed experimental protocols for the empirical determination of its key physical properties. The guide is structured to provide both a theoretical foundation and practical, actionable methodologies for scientists working with this compound.

Introduction and Molecular Structure

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine with the molecular formula C8H18N2O. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a prevalent structural motif in a wide array of pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics. The substituent at one of the nitrogen atoms, a 1-methoxypropan-2-yl group, is expected to significantly influence the compound's polarity, basicity, and steric profile, thereby affecting its solubility, reactivity, and potential biological activity.

A critical challenge in the study of novel or less-common compounds such as 1-(1-Methoxypropan-2-yl)piperazine is the limited availability of experimentally determined physical data in public literature and databases. This guide aims to bridge this gap by not only collating available information but also by providing robust methodologies for its determination.

Molecular Structure:

Caption: 2D Structure of 1-(1-Methoxypropan-2-yl)piperazine

Core Physicochemical Properties

While experimental data is scarce, the fundamental properties of 1-(1-Methoxypropan-2-yl)piperazine can be calculated from its molecular structure.

| Property | Value | Source |

| Molecular Formula | C8H18N2O | - |

| Molecular Weight | 158.24 g/mol | Calculated |

| CAS Number | 682802-89-7 | Vendor Information |

Predicted Physical Properties

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's physical properties. Various software packages and online tools can predict physicochemical parameters based on a molecule's structure.[1][2][3] The following table presents a set of predicted properties for 1-(1-Methoxypropan-2-yl)piperazine. It is crucial to recognize that these are estimations and should be confirmed by empirical methods.

| Property | Predicted Value | Notes |

| Boiling Point | ~210-230 °C | Estimation based on structural similarity. |

| Melting Point | Not Available | Highly dependent on crystal packing. |

| Density | ~0.95-1.05 g/cm³ | Typical for similar liquid amines. |

| logP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 | Indicates moderate lipophilicity. |

| pKa (most basic) | ~8.5 - 9.5 | Refers to the protonation of the piperazine nitrogen. |

| Water Solubility | Moderately Soluble | The presence of polar N and O atoms suggests some water solubility. |

Comparative Data from Related Compounds

To provide context for the predicted values, the following table lists the experimentally determined physical properties of structurally related compounds. These comparisons can offer insights into the likely range of properties for 1-(1-Methoxypropan-2-yl)piperazine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1-Methoxy-2-propanol | C4H10O2 | 90.12 | 118-119[4] | -97[4] | 0.922 @ 25°C[4] |

| 1-(2-Methoxyphenyl)piperazine | C11H16N2O | 192.26 | 130-133 / 0.1 mmHg | 35-40 | 1.095 @ 25°C |

| Methoxypropane | C4H10O | 74.12 | 38.8[2] | - | 0.7356 |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, direct experimental measurement is essential. The following section details standard laboratory protocols for determining the key physical properties of a novel compound like 1-(1-Methoxypropan-2-yl)piperazine.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. For a compound that may be a liquid at room temperature, this would be determined as a freezing point.

Methodology: Capillary Method [5][6]

-

Sample Preparation: A small amount of the solid compound is finely powdered. If the substance is a liquid at room temperature, the determination would be for its freezing point, which requires a different apparatus.

-

Capillary Loading: A capillary tube is sealed at one end and a small amount of the powdered sample is introduced. The tube is tapped to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2. A narrow melting range (0.5-1.0°C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Thiele Tube Method [7]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Data Recording: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its formulation and application.

Methodology: Shake-Flask Method [8]

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant (the saturated solution) is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 1-(1-Methoxypropan-2-yl)piperazine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperazine ring, typically in the 2.5-3.5 ppm range, which may be complex due to coupling.[10] Signals corresponding to the methoxy group (a singlet around 3.3 ppm) and the methoxypropan-2-yl backbone protons would also be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the piperazine carbons typically appearing in the 40-55 ppm range.[10]

-

-

Mass Spectrometry (MS):

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands. Key expected vibrations include C-H stretching from the alkyl groups, C-N stretching from the piperazine ring, and C-O stretching from the ether linkage.[13][14] The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the di-substitution of the piperazine nitrogens.

-

Conclusion

While experimentally determined physical properties for 1-(1-Methoxypropan-2-yl)piperazine are not widely published, this guide provides a framework for its study. By utilizing computational prediction tools, comparing with related compounds, and employing the detailed experimental protocols provided, researchers can confidently determine the physicochemical characteristics of this compound. This foundational knowledge is indispensable for advancing its potential applications in medicinal chemistry and other scientific disciplines.

References

-

Property Explorer. (n.d.). openmolecules.org. Retrieved from [Link][1]

-

ACD/PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link][2]

-

OSIRIS Property Explorer. (n.d.). Organic Chemistry Portal. Retrieved from [Link][3]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link][15]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved from [Link][16][17]

-

FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved from [Link][13]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). National Institutes of Health. Retrieved from [Link][18]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link][19]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. Retrieved from [Link][11]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link][20]

-

Estimation of the Normal Boiling Point of Organic Compounds. (2001). ACS Publications. Retrieved from [Link][21]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link][22]

-

Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link][23]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link][10]

-

Method for determining solubility of a chemical compound. (n.d.). Google Patents. Retrieved from [9]

-

Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2015). Semantic Scholar. Retrieved from [Link][24]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). ResearchGate. Retrieved from [Link][14]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved from [Link][26]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link][5]

-

Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link][7]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Solubility Rules. (2023). Chemistry LibreTexts. Retrieved from [Link][27]

-

Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. Retrieved from [Link][28]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved from [Link][29]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link][6]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link][8]

-

Estimation of the Normal Boiling Point of Organic Compounds. (2025). ResearchGate. Retrieved from [Link][30]

-

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. (n.d.). Pharmaffiliates. Retrieved from [Link][31]

Sources

- 1. www.openmolecules.org [openmolecules.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 4. Expasy - ProtParam [web.expasy.org]

- 5. byjus.com [byjus.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. byjus.com [byjus.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Piperazine [webbook.nist.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 29. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine

DISCLAIMER: Due to the limited availability of specific technical data for 1-(1-Methoxypropan-2-yl)piperazine, this guide has been constructed based on established principles of organic chemistry and available information on closely related analogues. Methodologies and data presented are predictive and for illustrative purposes.

Introduction

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The core piperazine ring is a common scaffold in many pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methoxypropan-2-yl substituent on one of the piperazine nitrogens creates a chiral center and specific steric and electronic features that can influence its interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, potential synthetic routes, and analytical characterization methods.

Chemical Structure and Properties

The chemical structure of 1-(1-Methoxypropan-2-yl)piperazine is characterized by a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of the nitrogen atoms is substituted with a 1-methoxypropan-2-yl group.

Key Structural Features:

-

Piperazine Core: A saturated heterocyclic amine that often confers aqueous solubility and acts as a versatile linker in drug design.

-

1-Methoxypropan-2-yl Substituent: This group introduces several important features:

-

Chirality: The C2 position of the propane chain is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

-

Ether Linkage: The methoxy group provides a polar ether linkage.

-

Aliphatic Chain: The propyl group adds lipophilicity.

-

-

Secondary Amine: The nitrogen at the 4-position of the piperazine ring is a secondary amine, which can be further functionalized.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 1-(1-Methoxypropan-2-yl)piperazine.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties for 1-(1-Methoxypropan-2-yl)piperazine is provided in the table below. These values are estimated based on its chemical structure and data from similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 682802-89-7 |

| Boiling Point | Estimated 220-240 °C at 760 mmHg |

| Melting Point | Not available (likely a liquid at room temp.) |

| Solubility | Miscible with water and polar organic solvents |

| pKa (most basic) | Estimated 8.5 - 9.5 (for the secondary amine) |

| LogP | Estimated 0.5 - 1.5 |

| SMILES | CC(N1CCNCC1)COC |

Synthesis of 1-(1-Methoxypropan-2-yl)piperazine

The synthesis of 1-(1-Methoxypropan-2-yl)piperazine can be approached through several established synthetic strategies for N-alkylation of piperazines. A common and effective method involves the reductive amination of 1-methoxypropan-2-one with piperazine or the direct alkylation of piperazine with a suitable halo- or sulfonate-ester derivative of 1-methoxy-2-propanol.

Synthetic Pathway via Reductive Amination

This two-step approach involves the initial formation of an enamine or iminium ion intermediate from the reaction of piperazine with 1-methoxypropan-2-one, followed by in-situ reduction.

Caption: Synthetic workflow for the reductive amination of piperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of piperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methoxypropan-2-one (1.0 equivalent).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a slight excess of piperazine helps to minimize the dialkylation of piperazine.

-

Solvent Choice: DCM and DCE are good solvents for both the reactants and the reducing agent and are relatively unreactive under these conditions.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, tolerating a wide range of functional groups.

Applications in Drug Development

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The introduction of the 1-methoxypropan-2-yl group can modulate the parent molecule's properties in several ways:

-

Improved Pharmacokinetics: The combination of polar (ether) and non-polar (alkyl) features can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Enhanced Target Binding: The specific stereochemistry and conformation of the substituent can lead to improved binding affinity and selectivity for a biological target.

-

Scaffold for Further Derivatization: The secondary amine of the piperazine ring provides a convenient handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Piperazine derivatives have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Analytical Characterization

The identity and purity of 1-(1-Methoxypropan-2-yl)piperazine can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methyl group (a doublet), the methine proton (a multiplet), and the protons of the piperazine ring (a complex pattern of multiplets).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 159.2.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-N, and C-O bonds.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point.

-

Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity assessment and identification.

Analytical Protocol: Purity Determination by HPLC

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Conclusion

1-(1-Methoxypropan-2-yl)piperazine is a chiral, substituted piperazine with potential as a building block in drug discovery. Its synthesis can be readily achieved through standard organic chemistry transformations. A thorough analytical characterization is essential to confirm its structure and purity. The versatile nature of the piperazine scaffold suggests that this compound could be a valuable intermediate for the development of novel therapeutic agents.

References

Due to the limited specific literature on 1-(1-Methoxypropan-2-yl)piperazine, the following references provide context on the synthesis, properties, and applications of related piperazine derivatives and their precursors.

-

Synthesis of Piperazines: For general methods on the synthesis of piperazine derivatives, refer to comprehensive organic chemistry portals and review articles on N-heterocycle synthesis.

- Title: Synthesis of piperazines

- Source: Organic Chemistry Portal

-

URL: [Link]

-

Medicinal Chemistry of Piperazines: This review highlights the importance of the piperazine scaffold in drug design.

- Title: The medicinal chemistry of piperazines: A review

- Source: PubMed

-

URL: [Link]

-

Properties of 1-Methoxy-2-propanol: This PubChem entry provides detailed inform

- Title: 1-Methoxy-2-propanol

- Source: PubChem

-

URL: [Link]

-

Analytical Methods for Piperazines: This review covers various analytical techniques for the determin

- Title: A Review on Analytical Methods for Piperazine Determin

- Source: International Journal of Pharmaceutical Sciences Review and Research

-

URL: [Link]

pKa values of 1-(1-Methoxypropan-2-yl)piperazine

An In-Depth Technical Guide to the pKa Values of 1-(1-Methoxypropan-2-yl)piperazine

Authored by a Senior Application Scientist

Foreword: The Criticality of pKa in Modern Drug Development

In the landscape of contemporary drug discovery and development, the ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile.[1][2][3] This parameter profoundly influences a compound's solubility, permeability, and its interaction with biological targets, thereby shaping its pharmacokinetic and pharmacodynamic behavior. For researchers, scientists, and drug development professionals, a comprehensive understanding and accurate determination of pKa are not merely academic exercises; they are pivotal for rational molecular design and lead optimization.[1][2][3] This guide provides a detailed exploration of the , a substituted piperazine derivative. We will delve into the structural factors influencing its basicity, present robust experimental methodologies for its determination, and discuss the utility of computational prediction in the early stages of research.

Structural Analysis and Predicted pKa of 1-(1-Methoxypropan-2-yl)piperazine

The chemical structure of 1-(1-Methoxypropan-2-yl)piperazine features a piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, substituted at one of the nitrogens with a 1-methoxypropan-2-yl group. Unsubstituted piperazine is a diprotic base, exhibiting two distinct pKa values, typically around 5.35 and 9.73.[4][5] These correspond to the protonation of the two nitrogen atoms. The introduction of the 1-methoxypropan-2-yl substituent will modulate these values.

The N-alkylation of piperazine generally influences its basicity through a combination of electronic and steric effects. The 1-methoxypropan-2-yl group, being an alkyl substituent, is expected to have an electron-donating inductive effect, which would increase the electron density on the adjacent nitrogen atom (N1), thereby increasing its basicity (higher pKa). The second nitrogen (N4), being further away, will be less affected but may experience a slight increase in basicity as well. However, steric hindrance from the substituent could potentially impact the solvation of the protonated form, which can sometimes counteract the inductive effect.

Based on studies of other N-alkylated piperazines, we can anticipate the pKa values for 1-(1-Methoxypropan-2-yl)piperazine. The pKa of the tertiary amine (N1) is expected to be slightly higher than the corresponding secondary amine in unsubstituted piperazine, likely in the range of 9.5-10.5. The pKa of the secondary amine (N4) is also anticipated to be slightly elevated, potentially in the range of 5.5-6.5.

Experimental Determination of pKa

The combination of computational and experimental approaches provides the most reliable ionization profiles.[1][2][3] Here, we detail two robust experimental methods for the accurate determination of the .

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(1-Methoxypropan-2-yl)piperazine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

-

Standardization of Titrant: Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).

-

Titration Setup:

-

Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Use a precision burette to add the standardized HCl solution in small, accurate increments.

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The resulting titration curve will show two inflection points corresponding to the two pKa values of the piperazine moiety. The pKa values can be determined from the pH at the half-equivalence points.

Causality Behind Experimental Choices:

-

Standardized Titrant: The use of a standardized strong acid ensures the accuracy of the molar quantity of titrant added, which is crucial for precise pKa calculation.

-

Thermostatted Vessel: The pKa is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.

-

Calibrated pH Electrode: The accuracy of the measured pKa is directly dependent on the accuracy of the pH measurements.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed for pKa determination if the analyte possesses a chromophore and its UV-Vis spectrum changes with protonation state.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range that covers the expected pKa values of the analyte (e.g., pH 2 to 12).

-

Preparation of Analyte Solutions: Prepare a stock solution of 1-(1-Methoxypropan-2-yl)piperazine. Add a small, constant aliquot of the stock solution to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each of the prepared solutions over a relevant wavelength range.

-

Data Analysis:

-

Identify a wavelength where the absorbance shows the most significant change with pH.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Causality Behind Experimental Choices:

-

Series of Buffers: A series of buffers with finely spaced pH values is necessary to accurately define the sigmoidal curve and precisely locate the inflection point.

-

Constant Analyte Concentration: Maintaining a constant analyte concentration across all solutions is critical to ensure that changes in absorbance are solely due to changes in the protonation state and not concentration variations.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-Methoxypropan-2-yl)piperazine

Foreword: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, conferred by the two nitrogen atoms, allow for versatile molecular interactions and favorable pharmacokinetic profiles.[2] This guide focuses on a specific, lesser-studied derivative, 1-(1-Methoxypropan-2-yl)piperazine. While direct biological data on this compound is sparse, its structural similarity to other pharmacologically active piperazines suggests a high potential for interesting biological activity.[3] This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic potential of this novel molecule. We will eschew a rigid template, instead adopting a logical, causality-driven approach to guide the exploration of this compound from initial characterization to mechanistic elucidation.

Foundational Physicochemical Characterization: The Bedrock of Biological Investigation

Before any biological assessment, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This not only ensures the integrity of subsequent experiments but also provides early insights into its potential as a drug candidate.

Purity and Identity Confirmation

The first step is to unequivocally confirm the identity and purity of the synthesized 1-(1-Methoxypropan-2-yl)piperazine. This is a non-negotiable quality control step to ensure that any observed biological effects are attributable to the compound of interest and not impurities.

Table 1: Recommended Analytical Techniques for Structural and Purity Verification

| Analytical Method | Information Provided | Expected Results |

| ¹H and ¹³C NMR Spectroscopy | Hydrogen and carbon environments and connectivity | Signals corresponding to the methoxy, propyl, and piperazine protons and carbons, confirming the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of 1-(1-Methoxypropan-2-yl)piperazine. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single, sharp peak indicating a purity of >95%, which is the generally accepted standard for compounds used in biological screening. |

Solubility and Stability Assessment

A compound's solubility and stability in various aqueous and organic media are critical for its formulation in biological assays and for predicting its behavior in physiological environments.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1-Methoxypropan-2-yl)piperazine in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix thoroughly.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility.

A Tiered Approach to Unveiling Biological Activity: The Screening Cascade

Given the broad spectrum of activities associated with piperazine derivatives, a logical, tiered screening approach is the most efficient way to identify the most promising therapeutic area for 1-(1-Methoxypropan-2-yl)piperazine.[4]

Tier 1: Broad-Spectrum In Vitro Screening

The initial tier of screening should cast a wide net to identify any significant biological activity across several key therapeutic areas where piperazine derivatives have shown promise.

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often through interactions with monoamine pathways.[5] Therefore, an initial assessment of the compound's affinity for key CNS receptors is a logical starting point.

Experimental Protocol: Radioligand Binding Assays

-

Target Selection: A panel of receptors relevant to neuropsychiatric disorders should be chosen, with a focus on serotonin (5-HT) and dopamine (D) receptors, given the known pharmacology of similar compounds like 1-(2-Methoxyphenyl)piperazine.[6][7]

-

Membrane Preparation: Prepare cell membrane homogenates expressing the target receptors.

-

Competitive Binding Assay: Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of 1-(1-Methoxypropan-2-yl)piperazine.

-

Detection and Analysis: Measure the displacement of the radioligand by the test compound using a scintillation counter. Calculate the inhibition constant (Ki) to determine the compound's binding affinity.

Table 2: Example CNS Receptor Screening Panel and Interpretation

| Receptor Target | Known Piperazine Interaction | Potential Therapeutic Indication |

| 5-HT₁A Receptor | Agonism/Antagonism | Anxiolytic, Antidepressant[6] |

| Dopamine D₂ Receptor | Antagonism | Antipsychotic[5] |

| Serotonin Transporter (SERT) | Inhibition | Antidepressant |

The piperazine scaffold is a "privileged structure" in anticancer drug design, particularly in the development of kinase inhibitors.[2] A broad screen against a panel of human cancer cell lines is therefore warranted.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, to assess broad-spectrum anticancer activity.[8][9]

-

Cell Plating: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-(1-Methoxypropan-2-yl)piperazine for 72 hours.

-

Cell Fixation and Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B, a dye that binds to cellular proteins.

-

Measurement and Analysis: Solubilize the bound dye and measure the absorbance at 510 nm. Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Piperazine derivatives have demonstrated significant antimicrobial activities against a variety of pathogens, including bacteria and fungi.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Panel: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Compound Dilution: Prepare serial dilutions of 1-(1-Methoxypropan-2-yl)piperazine in a 96-well plate containing microbial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Mechanistic Elucidation and Target Validation

Positive "hits" from the Tier 1 screening should be followed up with more in-depth studies to elucidate the mechanism of action and validate the molecular target. The following workflow illustrates a hypothetical scenario where the compound shows selective anticancer activity against a melanoma cell line.

Diagram 1: Hypothetical Workflow for Investigating Anticancer Activity

Caption: A logical workflow for the mechanistic investigation of a compound showing anticancer activity.

Proposed Signaling Pathways and Mechanistic Insights

Based on the known pharmacology of piperazine derivatives, we can hypothesize potential signaling pathways that 1-(1-Methoxypropan-2-yl)piperazine might modulate.

Potential Modulation of Serotonergic Signaling

If the compound demonstrates high affinity for the 5-HT₁A receptor, it could act as either an agonist or an antagonist, leading to distinct downstream effects.

Diagram 2: Potential 5-HT₁A Receptor Signaling

Caption: Hypothesized interaction with the 5-HT₁A receptor signaling pathway.

Structure-Activity Relationship (SAR) Considerations

The 1-(1-methoxypropan-2-yl) substituent is a key feature of the molecule under investigation. The methoxy group may influence receptor binding through hydrogen bonding and could impact the compound's ability to cross the blood-brain barrier.[10] The propyl linker provides a specific spatial arrangement between the piperazine core and the methoxy group, which will be critical for its interaction with biological targets. Future synthetic efforts could explore variations in the linker length and the position of the methoxy group to optimize activity.

Conclusion: A Roadmap for Discovery

While the biological activity of 1-(1-Methoxypropan-2-yl)piperazine is not yet characterized, its chemical structure, rooted in the pharmacologically rich piperazine class, provides a strong rationale for its investigation. This guide has outlined a systematic, evidence-based approach to exploring its potential therapeutic applications. By starting with broad, multi-faceted screening and progressing to focused mechanistic studies, researchers can efficiently identify and validate the most promising biological activities of this novel compound. The journey from a novel chemical entity to a potential therapeutic agent is long and complex, but it begins with the rigorous and logical scientific inquiry detailed herein.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available at: [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

-

ortho-Methoxyphenylpiperazine - Grokipedia. Available at: [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

-

Piperazine - Wikipedia. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

A Preclinical Investigational Framework for 1-(1-Methoxypropan-2-yl)piperazine as a Novel Antidepressant Candidate

Abstract

The relentless pursuit of novel therapeutics for Major Depressive Disorder (MDD) necessitates the exploration of novel chemical scaffolds with potential for improved efficacy and tolerability. The piperazine moiety is a well-established "privileged scaffold" in central nervous system (CNS) drug discovery, forming the core of numerous successful antipsychotic, anxiolytic, and antidepressant agents.[1][2][3] Its unique physicochemical properties often confer favorable CNS pharmacokinetic profiles and versatile binding capabilities.[4] This guide outlines a comprehensive, technically-grounded preclinical research program to investigate the potential of a novel N-substituted piperazine derivative, 1-(1-Methoxypropan-2-yl)piperazine, as a candidate antidepressant. Lacking prior characterization in this therapeutic context, this document serves as a strategic whitepaper, detailing the rationale, hypothesized mechanisms, and a full suite of validated experimental protocols required to systematically evaluate its potential from in vitro target engagement to in vivo behavioral efficacy.

Rationale for Investigation: The Piperazine Pharmacophore

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is a cornerstone in medicinal chemistry, particularly for CNS-active compounds.[5] Its prevalence in marketed antidepressants like Vortioxetine highlights its significance.[1] The two nitrogen atoms provide key interaction points for receptor binding and can be differentially substituted to modulate potency, selectivity, and pharmacokinetic properties.[6][7] One nitrogen typically engages with the primary biological target, while the other can be modified to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

The candidate molecule, 1-(1-Methoxypropan-2-yl)piperazine, combines this privileged scaffold with a methoxypropyl substituent. This specific side chain is hypothesized to modulate the steric and electronic properties of the piperazine nitrogen, potentially influencing its affinity and selectivity for key CNS targets implicated in the pathophysiology of depression.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for any drug discovery program. A plausible and efficient method for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine is a direct N-alkylation of piperazine.

Proposed Synthetic Protocol:

-

Protection: To ensure mono-substitution, piperazine is first mono-protected. A common strategy involves reacting piperazine with an acid (e.g., HCl) to form the monohydrochloride salt in situ, effectively shielding one nitrogen from reacting.[8]

-